molecular formula C35H27ClN2O5 B12462013 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12462013
M. Wt: 591.0 g/mol
InChI Key: HQENNNXBWQBLIA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate shares similarities with other quinoline derivatives and compounds containing the 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C35H27ClN2O5

Molecular Weight

591.0 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C35H27ClN2O5/c1-18-3-14-28-26(15-18)27(35(42)43-19(2)32(39)21-6-10-24(36)11-7-21)17-29(37-28)20-8-12-25(13-9-20)38-33(40)30-22-4-5-23(16-22)31(30)34(38)41/h3-15,17,19,22-23,30-31H,16H2,1-2H3

InChI Key

HQENNNXBWQBLIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5C(=O)C6C7CC(C6C5=O)C=C7

Origin of Product

United States

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